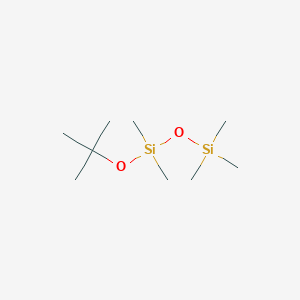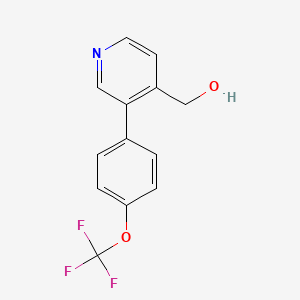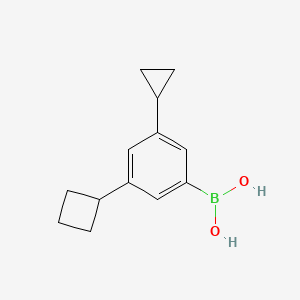![molecular formula C18H23NO3 B14087067 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- CAS No. 155321-96-3](/img/structure/B14087067.png)
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- is a complex organic compound with a molecular formula of C18H23NO3
Preparation Methods
The synthesis of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- involves multiple steps, typically starting with the preparation of the core 1,3-propanediol structure. The synthetic routes often include:
Step 1: Formation of the 1,3-propanediol backbone through a condensation reaction.
Step 2: Introduction of the phenyl and phenoxyethyl groups via nucleophilic substitution reactions.
Step 3: Final assembly of the compound through amination reactions under controlled conditions.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic properties and potential as a drug candidate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- include:
2-Amino-2-methyl-1,3-propanediol: Known for its use in biochemical assays and as a surfactant.
2-Methyl-1,3-propanediol: Widely used in polymer and coating applications.
1,3-Propanediol, 2-methyl-2-propyl-: Utilized in the synthesis of biodegradable thermoplastic elastomers.
The uniqueness of 1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]- lies in its specific structural features and the potential for diverse applications in various scientific fields.
Properties
CAS No. |
155321-96-3 |
|---|---|
Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(1S,2R)-2-[[(2R)-1-phenoxypropan-2-yl]amino]-1-phenylpropane-1,3-diol |
InChI |
InChI=1S/C18H23NO3/c1-14(13-22-16-10-6-3-7-11-16)19-17(12-20)18(21)15-8-4-2-5-9-15/h2-11,14,17-21H,12-13H2,1H3/t14-,17-,18+/m1/s1 |
InChI Key |
DQAFKLGCFBLEOM-OLMNPRSZSA-N |
Isomeric SMILES |
C[C@H](COC1=CC=CC=C1)N[C@H](CO)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(CO)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![4-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B14086990.png)
![1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B14086992.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)

![(16-Hydroxy-2,13-dioxo-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl) acetate](/img/structure/B14087001.png)
![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-56-dihydro-[124]triazolo[34-a]isoquinolin-2-ium Tetrafluoroborate](/img/structure/B14087004.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14087038.png)
![3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14087044.png)

